molecular formula C19H11Cl3FN3 B3035906 5,6-dichloro-2-(2-chloro-3-pyridinyl)-1-(3-fluorobenzyl)-1H-1,3-benzimidazole CAS No. 338774-12-2

5,6-dichloro-2-(2-chloro-3-pyridinyl)-1-(3-fluorobenzyl)-1H-1,3-benzimidazole

Cat. No.: B3035906
CAS No.: 338774-12-2
M. Wt: 406.7 g/mol
InChI Key: UKKADQMGJKHASN-UHFFFAOYSA-N
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Description

5,6-Dichloro-2-(2-chloro-3-pyridinyl)-1-(3-fluorobenzyl)-1H-1,3-benzimidazole is a synthetic organic compound that belongs to the benzimidazole class. Compounds in this class are known for their diverse biological activities and are often used in medicinal chemistry for the development of pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,6-dichloro-2-(2-chloro-3-pyridinyl)-1-(3-fluorobenzyl)-1H-1,3-benzimidazole typically involves multi-step organic reactions. The starting materials are usually commercially available or can be synthesized through known procedures. The key steps may include:

    Formation of the benzimidazole core: This can be achieved by the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivative.

    Introduction of the chloropyridinyl group: This step involves the substitution reaction where the chloropyridinyl group is introduced to the benzimidazole core.

    Attachment of the fluorobenzyl group: This can be done through a nucleophilic substitution reaction where the fluorobenzyl group is attached to the nitrogen atom of the benzimidazole ring.

Industrial Production Methods

In an industrial setting, the production of this compound would involve optimizing the reaction conditions to maximize yield and purity. This may include:

    Use of catalysts: Catalysts can be used to increase the reaction rate and selectivity.

    Control of temperature and pressure: These parameters are crucial for ensuring the desired reaction pathway and minimizing side reactions.

    Purification techniques: Methods such as crystallization, distillation, and chromatography are employed to purify the final product.

Chemical Reactions Analysis

Types of Reactions

5,6-Dichloro-2-(2-chloro-3-pyridinyl)-1-(3-fluorobenzyl)-1H-1,3-benzimidazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation states.

    Reduction: Reduction reactions can be used to modify the functional groups present in the compound.

    Substitution: The chlorine atoms in the compound can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing agents: Such as lithium aluminum hydride or sodium borohydride.

    Nucleophiles: Such as amines, thiols, or alkoxides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of benzimidazole N-oxides, while substitution reactions can yield a variety of derivatives with different functional groups.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes and interactions.

    Medicine: Potential use as a pharmaceutical agent due to its biological activity.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 5,6-dichloro-2-(2-chloro-3-pyridinyl)-1-(3-fluorobenzyl)-1H-1,3-benzimidazole involves its interaction with specific molecular targets. These may include:

    Enzymes: The compound may inhibit or activate certain enzymes, affecting biochemical pathways.

    Receptors: It may bind to receptors on cell surfaces, modulating cellular responses.

    DNA/RNA: The compound may interact with genetic material, influencing gene expression and protein synthesis.

Comparison with Similar Compounds

Similar Compounds

  • 5,6-Dichloro-2-(2-chlorophenyl)-1H-benzimidazole
  • 2-(2-Chloropyridin-3-yl)-1H-benzimidazole
  • 1-(3-Fluorobenzyl)-2-methyl-1H-benzimidazole

Uniqueness

5,6-Dichloro-2-(2-chloro-3-pyridinyl)-1-(3-fluorobenzyl)-1H-1,3-benzimidazole is unique due to the specific combination of functional groups and their positions on the benzimidazole core. This unique structure may confer distinct biological activities and chemical reactivity compared to similar compounds.

Properties

IUPAC Name

5,6-dichloro-2-(2-chloropyridin-3-yl)-1-[(3-fluorophenyl)methyl]benzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H11Cl3FN3/c20-14-8-16-17(9-15(14)21)26(10-11-3-1-4-12(23)7-11)19(25-16)13-5-2-6-24-18(13)22/h1-9H,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKKADQMGJKHASN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)CN2C3=CC(=C(C=C3N=C2C4=C(N=CC=C4)Cl)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H11Cl3FN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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